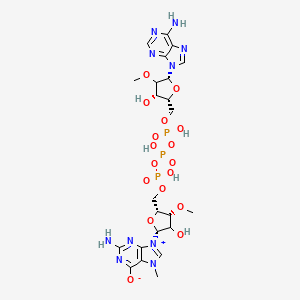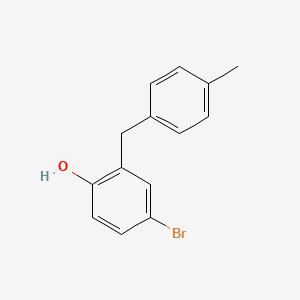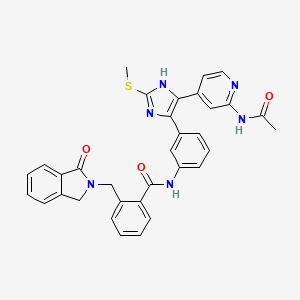![molecular formula C7H5BrN2S B14764907 4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
4-Bromobenzo[d]thiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzo[d]thiazol-6-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a bromine atom at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]thiazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with ammonium thiocyanate in the presence of an oxidizing agent such as bromine or sodium bromide. The reaction is usually carried out in a solvent like isopropyl alcohol at room temperature, resulting in the formation of the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of green chemistry principles, such as electrosynthesis, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-Bromobenzo[d]thiazol-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzo[d]thiazol-6-amine involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The compound can also interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Benzothiazole: A parent compound with similar structural features but lacks the bromine atom.
2-Aminobenzothiazole: Another derivative with an amino group at the 2nd position instead of the 6th.
4-Chlorobenzo[d]thiazol-6-amine: Similar to 4-Bromobenzo[d]thiazol-6-amine but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency .
Propiedades
Fórmula molecular |
C7H5BrN2S |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4-bromo-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2 |
Clave InChI |
AWKIIGMHUHOPEP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1SC=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)



![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)





![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)



